N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
Description
N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, an imidazole moiety, and a cyclopentyloxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-24-13-14-26(15-19(24)20-22-11-12-25(20)2)21(27)23-16-7-9-18(10-8-16)28-17-5-3-4-6-17/h7-12,17,19H,3-6,13-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXAJKJBBCTROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=NC=CN2C)C(=O)NC3=CC=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Imidazole Group: The imidazole moiety is often introduced via a condensation reaction between an aldehyde and an amine, followed by cyclization.
Attachment of the Cyclopentyloxyphenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with cyclopentanol, facilitated by a base.
Final Coupling Reaction: The final step is the coupling of the synthesized intermediates to form the target compound, typically using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug development and pharmacological research.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders or cancers.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The piperazine ring may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
- N-(4-ethoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
- N-(4-propoxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-cyclopentyloxyphenyl)-4-methyl-3-(1-methylimidazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the cyclopentyloxy group, which may confer distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
